molecular formula C12H13N3OS B1344957 N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 1134335-20-8

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1344957
M. Wt: 247.32 g/mol
InChI Key: QXTUZCONFRAINY-UHFFFAOYSA-N
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Description

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The specific structure of this compound includes an allyl group attached to the nitrogen atom of the thiadiazole ring and a methoxyphenyl group at the 5-position. This structure is related to those studied in the provided papers, which focus on the properties and synthesis of various N-allyl thiadiazole derivatives .

Synthesis Analysis

The synthesis of N-allyl thiadiazole derivatives is not directly described in the provided papers. However, similar compounds have been synthesized through various methods, including Michael addition and Mannich reactions, as seen in the synthesis of a related fluorinated heterocyclic scaffold . These methods could potentially be adapted for the synthesis of N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of N-allyl thiadiazole derivatives has been extensively studied using NMR spectroscopy and X-ray crystallography. These compounds have been found to exist in the egzo-amino tautomeric form in both solution and solid state . The presence of different tautomeric forms and the stability of these forms have been explored using DFT calculations, which show that the egzo-amino form is more stable than the egzo-imino form by significant energy differences .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl thiadiazole derivatives can be characterized by their molecular structure and noncovalent interactions. Crystallographic and QTAIM analyses have been used to assess the nature of these interactions in similar compounds, revealing the importance of N–H...N hydrogen bonding and other noncovalent interactions in stabilizing the crystal structures . The electronic structure of the nitrogen atoms in these compounds has also been studied using NMR spectroscopy and computational methods, providing insights into the resonance structures and tautomeric equilibria .

Scientific Research Applications

Structural Analysis

  • Structure in Solution and Solid State : N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine, a compound related to N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, has been examined through 1H, 13C, 15N NMR spectroscopy and X-ray diffraction. It exists in the egzo-amino tautomeric form in a solid state, forming polar ribbons in its crystal structure (Strzemecka & Urbańczyk-Lipkowska, 2010).

  • Crystal Structure Analysis : Another study on N-allyl derivatives of (5-(2′-pyridyl)-[1,3,4]thiadiazol-2-yl) amine, closely related to the target compound, used NMR spectroscopy, X-ray diffraction, and DFT computations. This research found all compounds exist in the egzo-amino tautomeric form in both solution and solid states, contributing to the understanding of their molecular structure (Strzemecka, Maciejewska, & Urbańczyk-Lipkowska, 2003).

Biological Activity

  • Antimicrobial and Antiproliferative Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a core similar to N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, were investigated for their biological activities. Some derivatives exhibited strong antimicrobial activity and DNA protective ability, with potential for chemotherapy drug enhancement (Gür et al., 2020).

  • Synthesis of Novel Anticancer and Antitubercular Agents : Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines demonstrated significant in vitro antitumor activities against breast cancer and normal human cell lines. Some compounds showed higher inhibitory activities than the cisplatin control, indicating their potential as anticancer and antitubercular agents (Sekhar et al., 2019).

  • Corrosion Inhibition : Derivatives of thiadiazole, including 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazloe, have been synthesized as new inhibitors for copper corrosion. Their inhibition properties suggest a physisorption mechanism on copper in acidic environments, highlighting a potential industrial application (Tang et al., 2009).

Material Science

  • Ligand-forced Dimerization in Organometallic Materials : 1,3,4-Thiadiazoles, including derivatives like N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine, have been found to be excellent precursors in the crystal engineering of organometallic materials. This study on the coordinating behavior of allyl derivatives of 1,3,4-thiadiazoles with transition metal ions produced crystalline copper(I) π-complexes, relevant in materials chemistry (Ardan et al., 2017).

properties

IUPAC Name

5-(3-methoxyphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-3-7-13-12-15-14-11(17-12)9-5-4-6-10(8-9)16-2/h3-6,8H,1,7H2,2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTUZCONFRAINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(S2)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine

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